molecular formula C15H11N3O4 B5564397 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 331989-77-6

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5564397
CAS No.: 331989-77-6
M. Wt: 297.26 g/mol
InChI Key: KVWCSKAFDFBAEH-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both methoxy and nitro functional groups attached to a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the oxadiazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 5-(4-methoxyphenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Products depend on the nucleophile used, such as 5-(4-aminophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole when using an amine.

Scientific Research Applications

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism by which 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole exerts its effects depends on its application:

    Medicinal Chemistry: It may inhibit specific enzymes or interact with DNA to exert anti-cancer effects.

    Materials Science: Its electronic properties allow it to function as a semiconductor or light-emitting material.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but different position of the nitro group.

    5-(4-methoxyphenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole: Reduction product of the nitro compound.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-7-5-10(6-8-13)15-16-14(17-22-15)11-3-2-4-12(9-11)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWCSKAFDFBAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351418
Record name 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331989-77-6
Record name 5-(4-Methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331989-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-methoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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